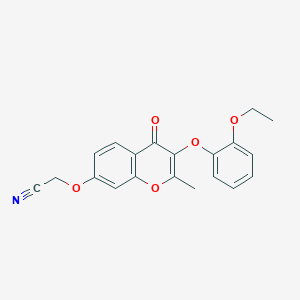

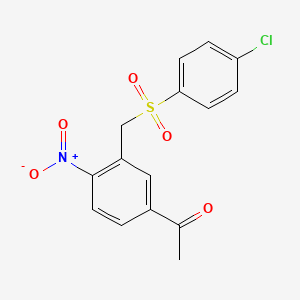

![molecular formula C16H14BrFN2O2S2 B2626814 (Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 1005955-80-5](/img/structure/B2626814.png)

(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of thiazole, a type of azole heterocycle . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The specific molecular structure of this compound is not available in the retrieved resources.Applications De Recherche Scientifique

Antimalarial Applications

Bromo-benzothiophene carboxamide derivatives, closely related to the chemical structure , have shown significant potential in antimalarial applications. These compounds have been identified as potent inhibitors of Plasmodium asexual blood stages both in vitro and in vivo. Specifically, they impair the development of metabolically active trophozoite stages in the intraerythrocytic cycle, thus extending the longevity of mice infected with Plasmodium berghei. This highlights their promise for the development of new antimalarials (Banerjee et al., 2011).

Enzyme Inhibition for Antimalarial Development

Further research into benzothiophene derivatives has shown their effectiveness as inhibitors of the Plasmodium enoyl-acyl carrier protein (ACP) reductase, an enzyme crucial for the survival of malaria-causing parasites. This enzyme inhibition activity further supports the role of these compounds in antimalarial drug development (Banerjee et al., 2011).

Antimicrobial Applications

A study on various thiophene-2-carboxamide derivatives, including those structurally similar to the compound , has revealed their potential in antimicrobial applications. These compounds have shown effectiveness in inhibiting microbial growth, which could be pivotal in developing new antimicrobial drugs (Talupur et al., 2021).

Potential in Anticancer Therapy

Compounds like benzothiophene carboxamide derivatives have been investigated for their potential in anticancer applications. Studies have demonstrated that certain derivatives exhibit significant inhibitory effects on cancer cell growth, indicating their potential as cancer therapeutic agents (Fathy et al., 2017).

Orientations Futures

Thiazoles and their derivatives continue to be a topic of interest in various fields, including medicinal chemistry, due to their wide range of applications . Future research may focus on the synthesis of new thiazole-based compounds with potent biological activities, as well as the development of more efficient and environmentally friendly synthesis methods .

Mécanisme D'action

Thiazoles

are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Thiophenes

, on the other hand, are five-membered aromatic compounds with one sulfur atom . Thiophene derivatives have shown antimicrobial, analgesic and anti-inflammatory, antihypertensive, and antitumor activity .

Propriétés

IUPAC Name |

5-bromo-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFN2O2S2/c1-2-22-8-7-20-11-4-3-10(18)9-13(11)24-16(20)19-15(21)12-5-6-14(17)23-12/h3-6,9H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHILPKCOUXNCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

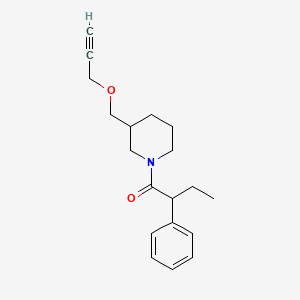

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2626737.png)

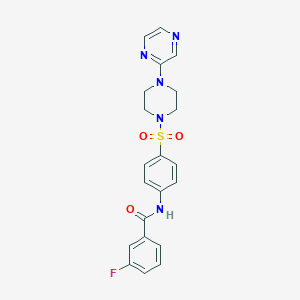

![1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B2626738.png)

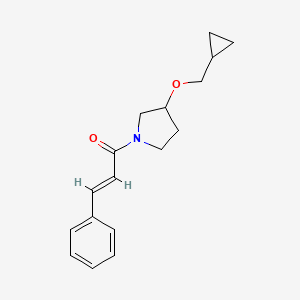

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2626743.png)

![2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2626746.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2626748.png)

![[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride](/img/structure/B2626749.png)